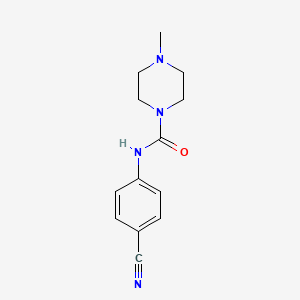![molecular formula C13H13N3O B7475287 N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is not well understood. However, it has been reported to act as a chelating ligand in metal-organic frameworks. The compound has also been reported to have potential applications in the field of medicinal chemistry due to its structural similarity to some biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. However, some studies have reported that the compound has low toxicity and is not mutagenic or genotoxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments is its ability to form stable metal-organic frameworks with various metal ions. This property makes it a useful ligand in the synthesis of MOFs. However, the low yield of the compound using some synthesis methods and the limited information available on its mechanism of action and physiological effects are some of the limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. One of the areas of interest is its potential applications in the field of medicinal chemistry. The compound's structural similarity to biologically active compounds makes it a potential candidate for drug design. Another area of interest is the synthesis of new metal-organic frameworks using N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide as a ligand. The development of new MOFs with unique properties has potential applications in various fields such as gas storage, separation, and catalysis. Finally, more studies are needed to understand the mechanism of action and physiological effects of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, which will help in its further development and application in various fields.
Métodos De Síntesis
The synthesis of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported using various methods. One of the methods involves the reaction of 2-amino-3-methylpyrazine with 2-chlorobenzyl chloride in the presence of a base. Another method involves the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-phenylethanone in the presence of a base. The yield of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide using both methods was reported to be around 50-70%.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential applications in various fields. One of the areas of interest is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to form stable MOFs with various metal ions such as copper, zinc, and nickel.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-3-5-11(10)8-16-13(17)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHDYWMSDEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)